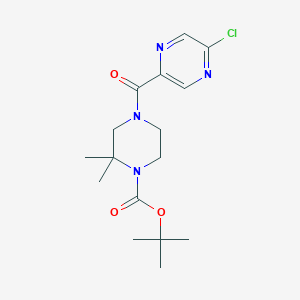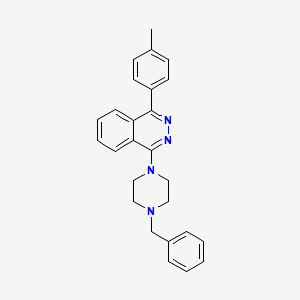
Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C14H19ClN4O3 . It is a powder in physical form . The IUPAC name of this compound is tert-butyl 4- (5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19ClN4O3/c1-14 (2,3)22-13 (21)19-6-4-18 (5-7-19)12 (20)10-8-17-11 (15)9-16-10/h8-9H,4-7H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.78 . It is a powder in physical form . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Doležal et al. (2006) explored the synthesis of substituted pyrazinecarboxamides, including compounds with structures related to tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate. These compounds were evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. Particularly, derivatives showing significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes were highlighted, underscoring the compound's potential in antimicrobial applications M. Doležal et al., 2006.
Environmental Chemistry and Degradation
Lutze et al. (2015) discussed the degradation of chlorotriazine pesticides, which shares a thematic relevance with the reactivity of tert-butyl groups in chemical compounds. This study provides insights into the degradation mechanisms of persistent environmental contaminants, potentially offering indirect insights into the environmental stability and degradation pathways of compounds like tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate H. Lutze et al., 2015.
Chemical Synthesis and Applications
Research by Rosa et al. (2008) on the straightforward and regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones, including the use of tert-butylhydrazine, contributes to the broader understanding of synthesizing pyrazole derivatives, potentially encompassing compounds with similar functionalities to tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate F. A. Rosa et al., 2008.
Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
The multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids by Iminov et al. (2015) demonstrates the versatility in modifying pyrazole compounds, hinting at the synthetic adaptability and potential chemical modifications applicable to tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate for various research applications Rustam T. Iminov et al., 2015.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O3/c1-15(2,3)24-14(23)21-7-6-20(10-16(21,4)5)13(22)11-8-19-12(17)9-18-11/h8-9H,6-7,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYQPPQDZGUXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CN=C(C=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide](/img/structure/B2842158.png)




![5-(4-fluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2842169.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2842170.png)
![2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2842171.png)
![1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2842172.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide](/img/structure/B2842174.png)


![methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2842177.png)
![methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2842178.png)